N-(2-furylmethyl)-1-(2-naphthylsulfonyl)-4-piperidinecarboxamide
Description
N-(2-Furylmethyl)-1-(2-naphthylsulfonyl)-4-piperidinecarboxamide is a synthetic piperidinecarboxamide derivative characterized by two distinct substituents:
- 2-Furylmethyl group: A heterocyclic furan-derived substituent at the carboxamide nitrogen, which may influence metabolic pathways due to furan’s propensity for oxidation.
The compound’s pharmacological profile remains underexplored, but its structural features align with piperidinecarboxamides studied for central nervous system (CNS) or metabolic targets .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c24-21(22-15-19-6-3-13-27-19)17-9-11-23(12-10-17)28(25,26)20-8-7-16-4-1-2-5-18(16)14-20/h1-8,13-14,17H,9-12,15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOVRISLJSPWSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between the target compound and its analogs:
Key Observations:
- Substituent Diversity : The target compound’s naphthylsulfonyl group distinguishes it from analogs with benzothiazole (), pyrazole (), or purine () moieties. Sulfonyl groups enhance binding affinity in receptor-ligand interactions compared to acetyl or alkyl chains .
- Molecular Weight: Otenabant’s higher molecular weight (510.42 g/mol) stems from its dichlorophenyl and purine substituents, whereas A939572’s lower weight (387.86 g/mol) reflects a less bulky chlorophenoxy group .
- The target compound’s furan moiety may raise metabolic stability concerns, as furans are prone to forming reactive intermediates .
Physicochemical and Pharmacokinetic Properties
- Solubility : Pyrazole and benzothiazole analogs (–2) may exhibit better aqueous solubility due to polar heterocycles, whereas the target compound’s sulfonyl group could reduce solubility .
- Metabolic Stability : Sulfonyl groups are typically metabolized via glucuronidation or oxidation , while furans may undergo cytochrome P450-mediated oxidation, necessitating detailed toxicokinetic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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